molecular formula C11H18O4S4 B3148387 Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate CAS No. 64407-81-4

Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate

Cat. No.: B3148387
CAS No.: 64407-81-4
M. Wt: 342.5 g/mol
InChI Key: XEDQSKWELBUIIC-UHFFFAOYSA-N
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Description

Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is a chemical compound with the molecular formula C11H18O4S4 and a molecular weight of 342.5 g/mol. This compound is known for its unique structural features, which include multiple sulfur atoms and ester functionalities. It is used in various scientific research applications due to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate typically involves the reaction of appropriate thiol and ester precursors under controlled conditions. One common method includes the reaction of methyl 2-bromoacetate with a thiol derivative in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ester and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate involves its interaction with molecular targets through its reactive functional groups. The ester and thiol groups can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: A precursor used in the synthesis of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate.

    Methyl 2-chloroacetate: Another ester derivative with similar reactivity.

    Ethyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate: A closely related compound with an ethyl group instead of a methyl group.

Properties

IUPAC Name

methyl 2,2-bis(propan-2-yloxycarbothioylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4S4/c1-6(2)14-10(16)18-9(8(12)13-5)19-11(17)15-7(3)4/h6-7,9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDQSKWELBUIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)SC(C(=O)OC)SC(=S)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494145
Record name Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64407-81-4
Record name Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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